Letrozole-D4 carbinol glucuronide is a stable isotope-labeled derivative of letrozole, an aromatase inhibitor primarily used in the treatment of estrogen-dependent breast cancer in postmenopausal women. The compound is classified as a small organic molecule and belongs to the diphenylmethane class of organic compounds. Letrozole itself is metabolized to several metabolites, with the carbinol glucuronide being a significant phase II metabolite formed through glucuronidation, primarily by the enzyme UDP-glucuronosyltransferase 2B7.
Letrozole-D4 carbinol glucuronide is derived from letrozole, which was first introduced in the 1990s. As a pharmaceutical compound, it is classified under:
The compound's chemical formula is with a molecular weight of approximately 414.401 g/mol .
The synthesis of letrozole-D4 carbinol glucuronide involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify and confirm the structure of the synthesized glucuronide .
Letrozole-D4 carbinol glucuronide undergoes various chemical reactions primarily involving hydrolysis and enzymatic cleavage:
These reactions are crucial for understanding the metabolism and elimination pathways of letrozole in clinical settings .
Letrozole functions as an aromatase inhibitor by blocking the aromatase enzyme's activity, leading to decreased estrogen production from androgen precursors. The mechanism involves:
The carbinol glucuronide serves as a marker for assessing letrozole metabolism and therapeutic efficacy due to its significant presence in urine following administration .
These properties indicate that letrozole-D4 carbinol glucuronide has moderate lipophilicity and limited solubility in water, which may affect its bioavailability.
Letrozole-D4 carbinol glucuronide is primarily utilized in pharmacokinetic studies to evaluate the metabolism of letrozole in clinical settings. Its applications include:
This compound serves as an essential tool for researchers studying aromatase inhibitors' pharmacokinetics and pharmacodynamics in breast cancer therapy.
Deuterium isotope labeling serves as a fundamental strategy for creating internal standards in quantitative mass spectrometry, with Letrozole-D4 carbinol glucuronide requiring precise deuteration at metabolically stable positions. Letrozole (4,4'-[(1H-1,2,4-Triazol-1-yl)methylene]dibenzonitrile) undergoes primary metabolism via cytochrome P450 enzymes (predominantly CYP2A6 and CYP3A4) to form its major phase I metabolite, carbinol (4,4'-(hydroxymethylene)dibenzonitrile) [4] [6]. Strategic deuteration involves replacing four hydrogen atoms at the ortho positions (C-2 and C-6) on both phenyl rings of the carbinol precursor, creating a tetradeuterated carbinol metabolite (C₁₅D₄H₆N₂O) with a molecular weight of 238.25 g/mol [9]. This specific labeling position was selected based on metabolic stability studies demonstrating that ortho hydrogens do not participate in phase I oxidative reactions or subsequent glucuronidation at the benzylic hydroxyl group [1].
Table 1: Isotopic Characteristics of Deuterated Carbinol Metabolite
Parameter | Standard Carbinol | Deuterated Carbinol (D4) |
---|---|---|
Molecular Formula | C₁₅H₁₀N₂O | C₁₅D₄H₆N₂O |
Molecular Weight (g/mol) | 234.25 | 238.25 |
Deuteration Positions | - | Phenyl ring ortho positions |
Deuteration Degree | - | >99% atom D |
Isotopic Purity | - | ≥98% |
Chemical Stability | Standard | Equivalent to non-deuterated |
The synthetic route employs deuterated benzonitrile precursors where aromatic hydrogens are replaced by deuterium before constructing the triazole-containing backbone of letrozole. A critical optimization involves using deuterium gas (D₂) over transition metal catalysts (e.g., Pd/C) for H/D exchange under controlled conditions (150°C, 15 psi) to achieve >99% deuterium incorporation at the designated positions without compromising the nitrile functional groups [3]. This approach ensures isotopic integrity during subsequent metabolic conversion to carbinol, as confirmed by nuclear magnetic resonance (NMR) studies showing no deuterium scrambling during CYP-mediated hydroxylation. Mass spectrometry analysis of the resulting Letrozole-D4 carbinol shows the characteristic [M+H]+ ion at m/z 239.2 compared to m/z 235.2 for the non-deuterated compound, maintaining a 4 Da difference essential for mass spectrometric discrimination [2] [9].
The glucuronidation of carbinol represents the pivotal phase II metabolic pathway for letrozole clearance, transforming the hydrophilic carbinol (4,4'-(hydroxymethylene)dibenzonitrile) into the highly water-soluble carbinol glucuronide (bis(4-cyanophenyl)methyl hexopyranosiduronic acid) for renal excretion. Enzyme kinetic studies using human liver microsomes (HLMs) and recombinant UDP-glucuronosyltransferase (UGT) isoforms have unequivocally identified UGT2B7 as the primary enzyme responsible for this conjugation reaction [1]. This specificity was demonstrated through reaction phenotyping using twelve recombinant human UGT isoforms, where only UGT2B7 exhibited significant catalytic activity toward carbinol glucuronidation. Kinetic parameters derived from recombinant UGT2B7 revealed a Km value of 9.56 µM and Vmax of 2399 pmol/min/mg protein, indicating high affinity and efficient conversion compared to other UGT isoforms [1].
Table 2: Enzymatic Kinetics of Carbinol Glucuronidation
Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |
---|---|---|---|
Recombinant UGT2B7 | 9.56 | 2399 | 250.8 |
Pooled Human Liver Microsomes | 9.99 | 3430 | 343.3 |
UGT1A1 | >1000 | Negligible | Not detectable |
UGT1A3 | >1000 | Negligible | Not detectable |
UGT1A4 | >1000 | Negligible | Not detectable |
The glucuronidation mechanism involves nucleophilic attack by the benzylic hydroxyl group of carbinol on the anomeric carbon of uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), resulting in β-configuration retention at the glycosidic bond. This reaction proceeds through an SN2 displacement mechanism catalyzed by UGT2B7's active site, which accommodates the bis-cyanophenyl structure via hydrophobic interactions with phenylalanine residues while positioning the nucleophile through hydrogen bonding with histidine-35 [1]. Crucially, genetic polymorphism studies (UGT2B72, rs7439366) showed no significant impact (P > 0.05) on glucuronidation activity or protein expression across 148 human liver samples, with homozygous variant (2/2) samples exhibiting 2251 ± 1421 pmol/min/mg protein compared to 2434 ± 1018 pmol/min/mg in wild-type (1/*1) samples [1]. This metabolic stability across genotypes enhances the reliability of Letrozole-D4 carbinol glucuronide as an analytical standard.
The integrated chemoenzymatic synthesis of Letrozole-D4 carbinol glucuronide (C₂₁D₄H₁₄N₂O₇, MW 414.40 g/mol) combines chemical deuteration with enzymatic glucuronidation to achieve regiospecific conjugation while maintaining isotopic purity [3]. The process begins with chemical synthesis of Letrozole-D4 (C₁₇D₄H₇N₅) through palladium-catalyzed coupling between 4-bromobenzonitrile-D₄ (deuterated at ortho positions) and 1H-1,2,4-triazole, followed by reductive deuteration to install the bridge methylene deuterium. This intermediate undergoes enzymatic hydrolysis using human liver microsomes or recombinant CYP2A6 to yield the deuterated carbinol metabolite (C₁₅D₄H₆N₂O) [4] [6].
The glucuronidation step employs immobilized UGT2B7 in a continuous-flow bioreactor system, significantly improving yield and purity over traditional batch methods. Optimization studies demonstrated that immobilizing UGT2B7 onto IDA-Co²⁺-agarose supports enhances enzyme stability and allows >15 reaction cycles without significant activity loss (<10% reduction in conversion efficiency) [5]. Critical process parameters include:
Table 3: Optimization of Glucuronidation Reaction Parameters
Parameter | Suboptimal Condition | Optimal Condition | Conversion Improvement |
---|---|---|---|
Enzyme Format | Soluble UGT2B7 | IDA-Co²⁺-immobilized | 20% → 85% |
UDPGA Concentration | 2 mM | 5 mM with regeneration | 40% → 95% |
Flow Rate (mL/min) | 0.5 | 0.2 | 65% → 92% |
Temperature | 25°C | 37°C | 48% → 95% |
Substrate Feed | Bolus addition | Continuous fed-batch | 70% → 95% |
The fed-batch substrate addition strategy proved essential to overcome letrozole's nonlinear kinetics and potential inhibition of CYP enzymes. By maintaining carbinol-D4 concentration below 50 µM—significantly lower than the Km (9.56 µM)—the system avoids enzyme saturation while maximizing conjugation efficiency. Post-reaction purification utilizes solid-phase extraction with BondElut C18 96-well plates, followed by preparative HPLC with 0.1% acetic acid/acetonitrile gradient, yielding >98% pure Letrozole-D4 carbinol glucuronide as confirmed by UHPLC-ESI-MS/MS analysis [2]. The deuterated glucuronide shows excellent chromatographic properties with retention time identical to the non-deuterated analog but differentiated by its distinct mass spectral signature ([M+H]+ at m/z 415.2 vs. 411.2) [3]. This synthesis approach achieves isotopic purity >98% with <2% deuterium loss throughout the enzymatic steps, making it suitable as an internal standard for quantitative LC-MS/MS methods in clinical pharmacokinetics [2] [3].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1